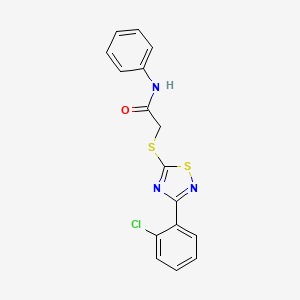

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

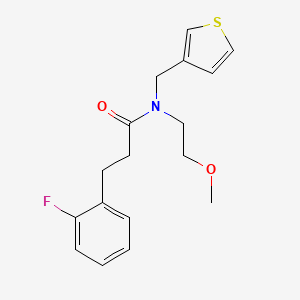

“Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate” is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the Gewald synthesis, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . In one study, ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using this method .Molecular Structure Analysis

The molecular structure of thiophene derivatives can be confirmed using various techniques such as FTIR, MS, and 1H-NMR . For example, the structure of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives was confirmed using these methods .Chemical Reactions Analysis

Thiophene derivatives can react with various active carbonyl compounds under different reaction conditions . For instance, 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile was allowed to react with ethyl chloroformate, chloroacetyl chloride, thiophene-2-carbonyl chloride, and 4-chlorobenzoyl chloride .Wirkmechanismus

Target of Action

Thiophene derivatives are a class of biologically active compounds that have been the focus of many scientists . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Mode of Action

Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to affect a variety of biochemical pathways due to their wide range of pharmacological properties .

Pharmacokinetics

Thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their wide range of pharmacological properties .

Action Environment

The action of thiophene derivatives can be influenced by a variety of factors, including the specific conditions under which they are used .

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is its potent antitumor and antiviral activity, which makes it a promising candidate for drug development. However, its mechanism of action is not fully understood, which may limit its potential applications. Additionally, its synthesis requires the use of toxic reagents and solvents, which may pose a risk to laboratory personnel and the environment.

Zukünftige Richtungen

There are several future directions for the research and development of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate. These include:

1. Further studies to elucidate the mechanism of action of this compound.

2. Investigation of the structure-activity relationship of this compound to optimize its potency and selectivity.

3. Development of novel synthetic routes for the production of this compound that are more efficient and environmentally friendly.

4. Evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its safety and efficacy.

5. Exploration of the potential applications of this compound in other fields, such as materials science and catalysis.

Conclusion:

This compound is a promising chemical compound that has shown significant antitumor and antiviral activity. Its potential applications in drug discovery and medicinal chemistry make it an important area of research. Further studies are needed to fully understand its mechanism of action and optimize its potency and selectivity. Additionally, the development of more efficient and environmentally friendly synthetic routes is necessary to facilitate its production on a larger scale.

Synthesemethoden

The synthesis of Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate involves the reaction of 2-aminothiophene, ethyl acetoacetate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of a catalyst. The reaction takes place in an organic solvent, such as toluene or chloroform, at room temperature. The resulting product is then purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess antiviral activity against the hepatitis C virus.

Eigenschaften

IUPAC Name |

ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-8-7-12-5-3-9-19(14(12)11-13)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVMHVHWWUHFGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2618710.png)

![N-[[1-(3,4-Difluorophenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2618711.png)

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2618713.png)

![(2Z)-2-[(dimethylamino)methylene]-5,6-dimethoxyindan-1-one](/img/no-structure.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2618717.png)

![1-(4-fluorobenzyl)-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2618719.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2618728.png)

![Tert-butyl N-[(3-hydroxyspiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2618729.png)